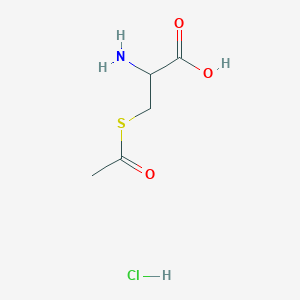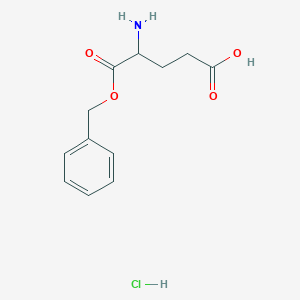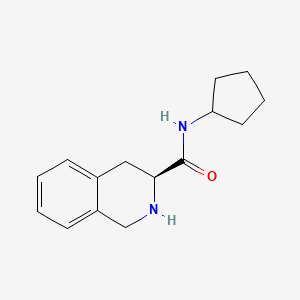
3-(Acetylthio)-2-aminopropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-acetyl-cysteine hydrochloride: is a derivative of the amino acid cysteine. It is known for its antioxidant properties and is used in various fields, including medicine, chemistry, and biology. This compound is particularly valued for its ability to replenish glutathione levels in the body, which plays a crucial role in cellular protection against oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions: S-acetyl-cysteine hydrochloride can be synthesized through the acylation of cysteine. One common method involves reacting cysteine hydrochloride monohydrate with an acylating agent such as acetic anhydride in the presence of a base like sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of S-acetyl-cysteine hydrochloride involves several steps, including acylation, crystallization, and purification. The process begins with the acylation reaction, followed by cooling and crystallization to isolate the product. Centrifugal separation and drying are then employed to obtain the final product .
化学反応の分析
Types of Reactions: S-acetyl-cysteine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or metallic zinc.
Substitution: Acylating agents such as acetic anhydride.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Free thiol groups.
Substitution: Various acetylated derivatives.
科学的研究の応用
Chemistry: S-acetyl-cysteine hydrochloride is used as a precursor in the synthesis of various compounds and as a reagent in chemical reactions due to its thiol group .
Biology: In biological research, it is used to study redox reactions and as a source of cysteine for protein synthesis .
Medicine: Medically, S-acetyl-cysteine hydrochloride is used as an antioxidant to replenish glutathione levels, which helps in treating conditions like acetaminophen overdose and chronic obstructive pulmonary disease .
Industry: In industrial applications, it is used in the production of pharmaceuticals and as a stabilizer in various formulations .
作用機序
S-acetyl-cysteine hydrochloride exerts its effects primarily through its ability to replenish glutathione levels in the body. Glutathione is a critical antioxidant that protects cells from oxidative damage. The compound is deacetylated in the body to release cysteine, which is then used to synthesize glutathione. This process involves several molecular targets and pathways, including the activation of glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis .
類似化合物との比較
N-acetylcysteine: Another acetylated derivative of cysteine, commonly used as a mucolytic agent and antioxidant.
Cystine: The oxidized dimer form of cysteine, which is less reactive than cysteine and its derivatives.
Uniqueness: S-acetyl-cysteine hydrochloride is unique due to its enhanced stability and bioavailability compared to cysteine. Its acetyl group protects the thiol group from oxidation, making it more effective in replenishing glutathione levels .
特性
分子式 |
C5H10ClNO3S |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
3-acetylsulfanyl-2-aminopropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3S.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H |
InChIキー |
DQFRVPNDUNPMLI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-5-methyl-3-propyl-dihydro-furan-2-one](/img/structure/B15155236.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155240.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B15155248.png)
![ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate](/img/structure/B15155257.png)
![[4-(3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B15155266.png)

![1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B15155284.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15155292.png)
![Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155297.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155299.png)
![5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155316.png)
![5-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155329.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15155333.png)
